molecular formula C9H14N2S2 B15213879 4-Ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine CAS No. 665008-54-8

4-Ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine

Cat. No.: B15213879
CAS No.: 665008-54-8
M. Wt: 214.4 g/mol
InChI Key: NHEAUNXPKBMVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The unique structure of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine, with its ethyl, methyl, and methylthio substituents, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by alkylation with methyl iodide to introduce the methylthio groups. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2,6-bis(methylthio)pyrimidine
  • 4-Ethyl-2,6-bis(methylthio)pyrimidine
  • 5-Methyl-2,6-bis(methylthio)pyrimidine

Uniqueness

4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine is unique due to the presence of both ethyl and methyl groups along with the methylthio substituents. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar pyrimidine derivatives.

Properties

CAS No.

665008-54-8

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine

InChI

InChI=1S/C9H14N2S2/c1-5-7-6(2)8(12-3)11-9(10-7)13-4/h5H2,1-4H3

InChI Key

NHEAUNXPKBMVKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)SC)SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.